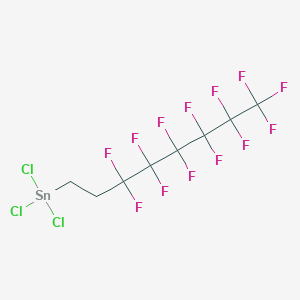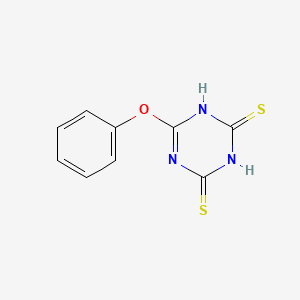
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that contains a triazine ring substituted with a phenoxy group and two thiol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of cyanuric chloride with phenol to introduce the phenoxy group, followed by the introduction of thiol groups through nucleophilic substitution reactions. Common reagents include:
- Cyanuric chloride
- Phenol
- Thiourea or other thiol sources
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: Conversion of thiol groups to disulfides or sulfonic acids.
Reduction: Reduction of the triazine ring or phenoxy group under specific conditions.
Substitution: Nucleophilic substitution at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst, or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield disulfides, while substitution reactions could introduce various functional groups onto the triazine ring.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action for 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
6-Phenoxy-1,3,5-triazine-2,4-dione: Lacks the thiol groups but has similar structural features.
1,3,5-Triazine-2,4,6-trithiol: Contains three thiol groups but lacks the phenoxy group.
Uniqueness
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to the combination of a phenoxy group and two thiol groups, which can impart distinct chemical and biological properties compared to other triazine derivatives.
特性
CAS番号 |
5725-31-5 |
|---|---|
分子式 |
C9H7N3OS2 |
分子量 |
237.3 g/mol |
IUPAC名 |
6-phenoxy-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H7N3OS2/c14-8-10-7(11-9(15)12-8)13-6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,14,15) |
InChIキー |
FMPFESKOKMCJMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=NC(=S)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)

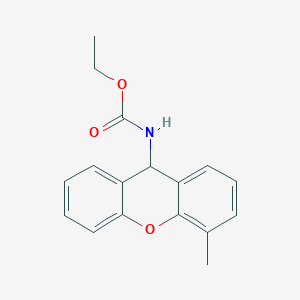

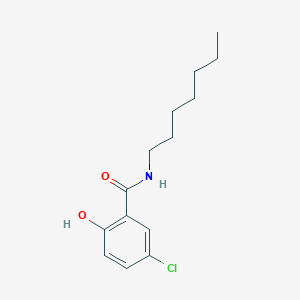

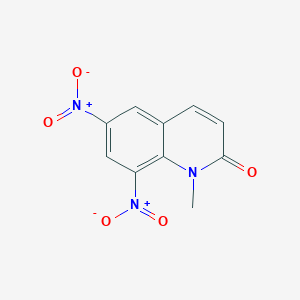
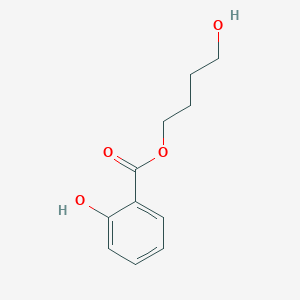
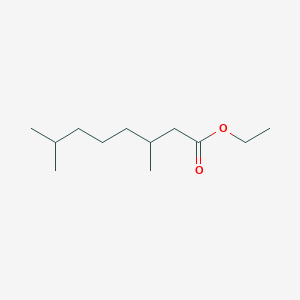


![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

